molecular formula C11H7F5N2O B2409501 3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol CAS No. 132631-84-6

3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B2409501
CAS No.: 132631-84-6
M. Wt: 278.182
InChI Key: MFKSUMFKAUQTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol is a fluorinated pyrazole derivative characterized by a pentafluoroethyl (-CF₂CF₃) substituent at position 3 and a phenyl group at position 1 of the pyrazole ring. The hydroxyl group at position 5 enhances its polarity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Fluorinated pyrazoles are prized for their metabolic stability, lipophilicity, and bioactivity, which are influenced by the electron-withdrawing and steric effects of fluorine-containing groups .

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5N2O/c12-10(13,11(14,15)16)8-6-9(19)18(17-8)7-4-2-1-3-5-7/h1-6,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXHWCNJEFSBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol typically involves the reaction of pentafluoroethyl-substituted precursors with phenylhydrazine under controlled conditions. One common method includes the cyclization of 1-phenyl-3-(pentafluoroethyl)-2-propen-1-one with hydrazine hydrate, followed by oxidation to yield the desired pyrazol-5-ol compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazolone and hydrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex fluorinated compounds, which are essential in developing new materials with specific properties.

Biology

  • Bioactive Molecule : Research indicates potential bioactivity, making it a candidate in drug discovery. Its unique structure may interact with biological targets, enhancing its therapeutic profile.

Medicine

  • Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that 3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol may exhibit anti-inflammatory effects, positioning it as a potential therapeutic agent for pain management and inflammation-related conditions.

Industry

  • Advanced Materials and Coatings : The compound's stability under various conditions allows it to be utilized in developing coatings and materials that require high durability and resistance to chemical degradation.

Neuroprotective Effects

Research has indicated that pyrazole derivatives possess neuroprotective properties. A study demonstrated that compounds with a pentafluoroethyl group exhibited enhanced protective effects against oxidative stress-induced neuronal damage, suggesting their potential in treating neurodegenerative diseases .

Antimicrobial Activity

Some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. This highlights the compound's potential as a therapeutic agent in infectious diseases, warranting further investigation into its antimicrobial properties .

Mechanism of Action

The mechanism of action of 3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pentafluoroethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

Structural Analogues with Trifluoromethyl Groups

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole
  • Structure : Differs by replacing pentafluoroethyl (-CF₂CF₃) with trifluoromethyl (-CF₃) at position 3.
  • Properties: Similarity Score: 0.82 (structural similarity) . Applications: Widely used as a building block for antifungal agents and herbicides .
4-Acyl-1-aryl-3-trifluoromethyl-1H-pyrazol-5-ols
  • Structure : Contains a trifluoromethyl group at position 3 and an acyl/aroyl group at position 4.
  • Synthetic Utility : Serve as precursors for condensed pyrazole systems, highlighting the role of trifluoromethyl in stabilizing intermediates .

Analogues with Other Fluorinated Substituents

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol
  • Structure : Features a 4-fluorophenyl group at position 1 and a propyl group at position 3.
  • Impact of Substituents : The fluorophenyl group enhances aromatic π-stacking interactions, while the propyl group increases hydrophobicity compared to pentafluoroethyl .
5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol Derivatives
  • Structure : Includes a partially saturated pyrazole ring with a trifluoromethyl group.
  • Physical Properties : Higher melting points (e.g., 247–248°C) compared to pentafluoroethyl analogues (150–151°C), suggesting stronger crystal packing in dihydro derivatives .
Electronic and Steric Effects
  • Pentafluoroethyl vs. Trifluoromethyl: Electron-Withdrawing Capacity: -CF₂CF₃ > -CF₃, leading to greater electron deficiency in the pyrazole ring.
Melting Points and Solubility
  • Pentafluoroethyl Derivatives : Lower melting points (e.g., 150–151°C) compared to dihydro-trifluoromethyl analogues (247–248°C), likely due to reduced hydrogen-bonding capacity .
  • Solubility : Increased lipophilicity from -CF₂CF₃ may enhance membrane permeability but reduce aqueous solubility .
Bioactivity
  • Antifungal Activity : Trifluoromethyl derivatives (e.g., 1-phenyl-3-CF₃-pyrazoles) show moderate activity, while pentafluoroethyl analogues remain understudied .

Biological Activity

3-(Pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activities, and potential applications of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the functionalization of pyrazole derivatives. Recent studies have focused on the asymmetric hydrogenation of pyrazol-5-ols, which include compounds like this compound, yielding high enantioselectivities and good yields under optimized conditions . The introduction of the pentafluoroethyl group enhances the lipophilicity and possibly the biological activity of the pyrazole ring.

Antioxidant Properties

One of the primary areas of research on this compound is its antioxidant capacity. In vitro studies have demonstrated that pyrazole derivatives exhibit significant free radical scavenging abilities. For instance, compounds with similar structures have shown effective antioxidant activities in assays such as ABTS, FRAP, and ORAC tests . The lead compounds in these studies indicated strong radical-binding activity comparable to established antioxidants like Edaravone.

Table 1: Antioxidant Activity Comparison

CompoundABTS TEACFRAP TEORAC TE
This compoundTBDTBDTBD
Edaravone0.930.984.39
TroloxReferenceReferenceReference

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Pyrazole derivatives have been noted for their ability to inhibit these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's . The introduction of various substituents on the pyrazole ring can modulate this inhibitory activity.

Neuroprotective Effects

Research has indicated that pyrazole derivatives possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. A study comparing various pyrazole compounds demonstrated that those with a pentafluoroethyl group showed enhanced protective effects against oxidative stress-induced neuronal damage .

Antimicrobial Activity

Some derivatives of pyrazole have been explored for their antimicrobial properties. For example, certain compounds have shown efficacy against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in infectious diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.